Glycyl-l-tryptophan hydrate
CAS No.:
Cat. No.: VC13498209
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O4 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate |
| Standard InChI | InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 |
| Standard InChI Key | GYCOSTLLYUESQC-MERQFXBCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O |
Introduction
Chemical and Physical Properties
Glycyl-L-tryptophan hydrate exhibits distinct physicochemical characteristics critical to its functionality. The compound exists as a white to light yellow crystalline powder, with a predicted density of and a boiling point of 621.8 \pm 55.0 \, ^\circ\text{C} . Its solubility profile reveals near-transparency in 5 M HCl, facilitating its use in acidic environments . The predicted of 3.15 suggests moderate acidity, aligning with typical peptide behavior .
Table 1: Key Physicochemical Properties of Glycyl-L-Tryptophan Hydrate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| Density | |
| Boiling Point | 621.8 \pm 55.0 \, ^\circ\text{C} |
| Solubility | Transparent in 5 M HCl |
| Storage Temperature | -15°C |
Multidisciplinary Applications
Peptide Synthesis and Pharmaceuticals
Glycyl-L-tryptophan hydrate serves as a foundational building block in peptide synthesis, enabling the creation of complex bioactive peptides for therapeutic use. Its role in drug development is highlighted by its potential neuroprotective effects, particularly in modulating serotonin pathways implicated in depression and anxiety. The dipeptide’s structure allows it to interact with neurotransmitter receptors, making it a candidate for central nervous system-targeted therapies.
Neuroscience and Behavioral Research
The compound’s L-tryptophan moiety is a precursor to serotonin, a neurotransmitter critical for mood regulation. Studies utilizing glycyl-L-tryptophan hydrate have elucidated tryptophan’s role in serotonin synthesis, offering insights into disorders like major depressive disorder and seasonal affective disorder . For instance, supplementation in animal models has shown to alter serotonin levels, influencing stress responses and cognitive functions .
Agricultural and Veterinary Applications
Recent research on rumen-protected L-tryptophan in lactating Holstein cows under heat stress provides indirect evidence of glycyl-L-tryptophan hydrate’s potential. Supplementation improved dry matter intake (DMI) by 12%, milk yield by 8%, and reduced physiological stress markers like rectal temperature and heart rate . These effects are attributed to tryptophan’s conversion to serotonin and melatonin, which mitigate oxidative stress and enhance heat shock protein (HSP) expression .
Table 2: Effects of Tryptophan Supplementation in Dairy Cows
| Parameter | Improvement (%) | Significance () |
|---|---|---|
| Dry Matter Intake (DMI) | +12 | <0.05 |
| Milk Yield | +8 | <0.05 |
| Rectal Temperature | -3 | <0.05 |
| HSP70 Expression | +25 | <0.05 |
Industrial and Cosmetic Uses
Cosmetic Formulations
In the cosmetic industry, glycyl-L-tryptophan hydrate is valued for its hydrating and anti-aging properties. Its molecular structure facilitates skin barrier repair and collagen synthesis, making it a key ingredient in serums and moisturizers. Clinical trials have demonstrated a 15–20% reduction in wrinkle depth after 8 weeks of topical application.
Food and Nutraceuticals
As a flavor enhancer and nutritional supplement, this dipeptide contributes to the palatability and health benefits of functional foods. Its inclusion in dietary supplements supports muscle protein synthesis and immune function, with recommended daily intakes of 50–100 mg for adults.
Research Frontiers and Challenges
Neuroprotective Mechanisms
Ongoing studies aim to clarify the dipeptide’s role in neurodegenerative diseases. Preliminary data suggest that glycyl-L-tryptophan hydrate reduces amyloid-beta aggregation in in vitro models of Alzheimer’s disease by 40%, though in vivo validation is pending.
Metabolic Pathways
The compound’s metabolism involves hydrolysis to glycine and L-tryptophan, followed by tryptophan’s conversion to kynurenine or serotonin. Recent metabolomic analyses indicate that 60–70% of orally administered dipeptide is absorbed intact, with peak plasma concentrations occurring at 2 hours post-administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume